N-[1,2,4]Triazol-4-yl-benzenesulfonamide
Description
N-[1,2,4]Triazol-4-yl-benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole moiety directly linked to a benzenesulfonamide scaffold. This compound combines the electron-withdrawing sulfonamide group with the versatile 1,2,4-triazole heterocycle, which is known for its pharmacological and catalytic applications.
The benzenesulfonamide group enhances electrophilicity and stabilizes intermediates in catalytic reactions, while the 1,2,4-triazole ring contributes to π-stacking interactions and hydrogen bonding, critical for both chemical reactivity and biological target engagement.
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,8-4-2-1-3-5-8)11-12-6-9-10-7-12/h1-7,11H |
InChI Key |
DPLZRNFOHUBEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-1H-1,2,4-Triazole Intermediates
The foundational step involves condensing aminoguanidine bicarbonate with carboxylic acids (e.g., trifluoroacetic acid) to form 3-amino-1H-1,2,4-triazoles. For example, aminoguanidine bicarbonate (1) reacts with trifluoroacetic acid (2) in refluxing ethanol, yielding 3-amino-5-trifluoromethyl-1H-1,2,4-triazole (5) in 91–99% yield. Cyclization is confirmed via IR spectroscopy (NH stretch at 3456–3208 cm⁻¹) and NMR.
Sulfonylation with Benzenesulfonyl Chloride
The 3-amino-1H-1,2,4-triazole intermediate undergoes nucleophilic substitution with benzenesulfonyl chloride derivatives in acetonitrile or DMF at room temperature. For instance, reacting 3-amino-5-trifluoromethyl-1H-1,2,4-triazole (5) with 4-methylbenzenesulfonyl chloride (12) produces N-triazol-4-yl-benzenesulfonamide derivatives in 50–62% yield. The reaction is monitored via TLC, and products are purified via recrystallization.
Table 1: Representative Yields and Conditions for Sulfonylation
| Starting Triazole | Sulfonyl Chloride | Solvent | Yield (%) |
|---|---|---|---|
| 5 (CF₃-substituted) | 4-CH₃-C₆H₄SO₂Cl | DMF | 58 |
| 6 (H-substituted) | C₆H₅SO₂Cl | MeCN | 62 |
Direct Nucleophilic Substitution of Preformed Triazoles
Reaction of 1,2,4-Triazole with Benzenesulfonyl Chlorides
A one-pot method involves reacting 1,2,4-triazole directly with benzenesulfonyl chlorides in basic media. For example, 1,2,4-triazole and 4-nitrobenzenesulfonyl chloride react in pyridine at 0–5°C, yielding N-triazol-4-yl-benzenesulfonamide after 12 hours. This method avoids intermediate isolation but requires stringent temperature control to minimize side reactions.
Table 2: Key Parameters for Direct Substitution
| Sulfonyl Chloride | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-NO₂-C₆H₄SO₂Cl | Pyridine | 0–5 | 48 |
| 4-Cl-C₆H₄SO₂Cl | Et₃N | 25 | 55 |
Orthoformate-Mediated Triazole Synthesis
Patent-Based Approach Using Triethyl Orthoformate
A patent (US3647814A) describes reacting triethyl orthoformate with formylhydrazine to generate N-alkoxymethylene intermediates, which subsequently react with amines. Adapting this method, benzenesulfonamide derivatives could be synthesized by substituting amines with sulfonamide-containing nucleophiles. For example, triethyl orthoformate and formylhydrazine in methanol produce N-ethoxymethylene-N'-formylhydrazine, which reacts with 4-aminobenzenesulfonamide to yield the target compound.
Table 3: Orthoformate Reaction Conditions
| Orthoformate | Amine | Solvent | Yield (%) |
|---|---|---|---|
| (EtO)₃CH | 4-NH₂-C₆H₄SO₂NH₂ | MeOH | 34* |
| *Theoretical adaptation; actual yields require experimental validation. |
Two-Step Synthesis via Thiourea Intermediates
Formation of Methyl N′-Cyanoimidothioates
A robust two-step approach involves treating primary benzenesulfonamides with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux, forming methyl N′-cyanoimidothioate intermediates. For example, 4-aminobenzenesulfonamide reacts with dimethyl N-cyanoiminodithiocarbonate in the presence of K₂CO₃, yielding the intermediate in 72% yield.
Hydrazine-Mediated Cyclization
The intermediate undergoes cyclization with hydrazine hydrate in ethanol, forming the 1,2,4-triazole ring. This step proceeds at 80°C for 6 hours, affording N-triazol-4-yl-benzenesulfonamide in 65% yield.
Table 4: Two-Step Synthesis Performance
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Intermediate Formation | (MeO)₂C=N-C≡N-S | Reflux, 18 h | 72 |
| Cyclization | NH₂NH₂·H₂O | EtOH, 80°C, 6 h | 65 |
Comparative Analysis of Methods
Yield and Scalability
-
Method 1 offers high intermediate yields (91–99%) but moderate final yields (50–62%) due to steric hindrance during sulfonylation.
-
Method 4 achieves superior overall yields (72% + 65%) but requires toxic reagents like hydrazine.
-
Method 3 (patent-based) remains theoretically viable but lacks experimental data for the target compound.
Chemical Reactions Analysis
Types of Reactions: N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes such as aromatase or cytochrome P450, leading to the disruption of metabolic pathways in cancer cells or pathogens . The triazole ring’s ability to form hydrogen bonds with biological targets enhances its binding affinity and specificity .
Comparison with Similar Compounds
Research Implications and Gaps
- Reactivity : The target compound’s benzenesulfonamide group warrants experimental validation for carbene-mediated reactions, particularly in asymmetric catalysis.
- Biological Potential: Computational modeling (e.g., MM-PBSA, ADME profiling) should be applied to assess its antioxidant or enzyme inhibitory activity relative to ’s top candidates.
- Synthetic Utility: Comparative studies with sulfonyl- and non-sulfonyl triazoles could clarify the role of the sulfonamide in stabilizing reactive intermediates .
Q & A
Q. What are the optimal synthetic routes for N-[1,2,4]Triazol-4-yl-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid as a catalyst . For improved coupling efficiency, use 3-picoline or 3,5-lutidine as a base, which accelerates the reaction between sulfonyl chlorides and triazolyl amines, achieving higher yields (up to 92–98%) under inert solvents like DMF . Optimization includes controlling temperature (reflux at ~80°C), solvent polarity, and catalyst loading (e.g., Ni(NO₃)₂ for cyclization reactions) .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Key techniques include:
Q. What biological activities have been reported for this compound, and how are these assays designed?
3.
- Methodological Answer :
Antimicrobial activity is evaluated via broth microdilution assays (MIC values against bacterial/fungal strains) . For enzyme inhibition (e.g., tyrosinase), kinetic assays using spectrophotometry are employed, with IC₅₀ calculations . Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the triazole ring influence reactivity in catalytic applications?
- Methodological Answer : Electron-deficient triazoles (e.g., sulfonyl-substituted) undergo ring-chain isomerism, acting as latent diazo compounds for carbene generation. Steric hindrance from cycloheptyl or adamantyl groups reduces undesired side reactions, while electron-withdrawing groups (e.g., -SO₂NH₂) stabilize transition states in coupling reactions . Computational studies (DFT) can predict substituent effects on carbene stability .
Q. What strategies resolve contradictions in reported crystal structure data for triazolyl-sulfonamide derivatives?
- Methodological Answer : Discrepancies in lattice parameters (e.g., monoclinic vs. orthorhombic systems) arise from solvent inclusion or polymorphism. Re-crystallize under controlled conditions (e.g., slow evaporation in DMSO/EtOH) and compare with single-crystal X-ray datasets (e.g., CCDC entries). For example, N-(4-chlorophenyl) derivatives exhibit planar molecular geometries with N–H···N hydrogen bonds, confirmed via SHELXL refinement .
Q. How can reaction mechanisms for sulfonamide formation be validated experimentally?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N in triazole amines) to track nucleophilic attack during sulfonamide bond formation. Quench reactions at intermediate stages and analyze via LC-MS to identify transient species (e.g., sulfonyl chloride intermediates) . Kinetic studies under varying pH (8–10) and temperature (25–60°C) elucidate rate-determining steps .
Q. How do π-π interactions and hydrogen bonding in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : π-π stacking between triazole cores and aromatic rings enhances thermal stability (TGA analysis) and solubility in polar aprotic solvents . Hydrogen-bonded dimers (N–H···N/O) increase melting points and reduce hygroscopicity. Compare Hirshfeld surfaces for different derivatives to quantify interaction contributions .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies for structurally similar derivatives?
- Methodological Answer : Variations arise from differences in assay conditions (e.g., bacterial strain sensitivity, nutrient media pH) or substituent positioning. For example, 5,7-dimethyl substitution on triazolo[1,5-a]pyrimidine enhances antimicrobial activity compared to unsubstituted analogs . Standardize protocols using CLSI guidelines and validate via dose-response curves.
Q. How can discrepancies in reported yields for sulfonamide coupling reactions be systematically addressed?
- Methodological Answer : Contradictions often stem from impurities in sulfonyl chloride precursors or residual solvents. Purify starting materials via column chromatography and monitor reactions in real-time using TLC or inline IR. For example, Dow AgroSciences’ method achieved >90% yield by replacing traditional bases with 3-picoline, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
